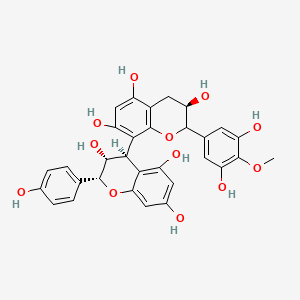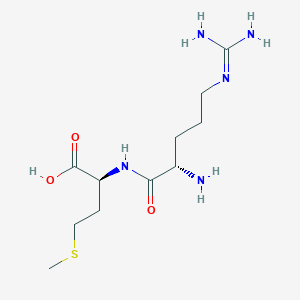
Procyanidin C2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is naturally found in various plants, including grape seeds, wine, barley, malt, beer, Betula species, Pinus radiata, Potentilla viscosa, Salix caprea, and Cryptomeria japonica . Procyanidin C2 is known for its potent antioxidant properties and has been studied for its potential health benefits and therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: Procyanidin C2 can be synthesized through a stereoselective synthesis of benzylated catechin trimer under intermolecular condensation. This process involves using equimolar amounts of dimeric catechin nucleophile and monomeric catechin electrophile, catalyzed by silver trifluoromethanesulfonate (AgOTf) or silver tetrafluoroborate (AgBF4) .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as grape seeds and other plant materials. The extraction process includes solvent extraction, purification, and concentration steps to isolate the desired compound .
化学反応の分析
Types of Reactions: Procyanidin C2 undergoes various chemical reactions, including oxidation, reduction, and condensation reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Condensation: Condensation reactions involve the formation of new bonds between this compound and other molecules, often catalyzed by acids or bases.
Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as complex condensation products with other phenolic compounds .
科学的研究の応用
Procyanidin C2 has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a natural antioxidant in food and cosmetic formulations to prevent oxidation and extend shelf life .
Biology:
- Studied for its potential to modulate immune responses by increasing tumor necrosis factor-alpha (TNF-α) secretion in macrophages .
Medicine:
- Investigated for its therapeutic potential in treating androgenic alopecia by promoting hair growth when applied topically .
- Explored for its anti-inflammatory, antibacterial, and anti-tumor properties, making it a candidate for treating various diseases, including Alzheimer’s disease, diabetes, rheumatoid arthritis, tumors, and obesity .
Industry:
作用機序
Procyanidin C2 exerts its effects through multiple mechanisms:
Antioxidant Activity:
- This compound acts as a potent antioxidant by scavenging free radicals and reducing oxidative stress .
Immune Modulation:
- It modulates the immune response by increasing the secretion of tumor necrosis factor-alpha (TNF-α) and enhancing the activity of macrophages .
Gut Microbiota Regulation:
類似化合物との比較
Procyanidin C2 is part of a larger family of procyanidins, which include various oligomeric and polymeric forms. Similar compounds include:
Procyanidin B1: A dimeric procyanidin with antioxidant and anti-inflammatory properties.
Procyanidin B2: Another dimeric procyanidin known for its potential health benefits, including anti-inflammatory and anti-tumor activities.
Procyanidin A2: An A-type procyanidin with unique interflavanoid bonds, exhibiting strong antioxidant properties.
Uniqueness of this compound: this compound is unique due to its trimeric structure, which provides distinct biological activities and higher potency compared to its dimeric counterparts. Its ability to modulate immune responses and promote hair growth sets it apart from other procyanidins .
特性
CAS番号 |
37064-31-6 |
|---|---|
分子式 |
C45H38O18 |
分子量 |
866.8 g/mol |
IUPAC名 |
(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2/t31-,37-,38+,39-,40-,41+,42+,43+/m0/s1 |
InChIキー |
MOJZMWJRUKIQGL-WNCKYJNFSA-N |
異性体SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=C(C(=CC(=C34)O)O)[C@H]5[C@@H]([C@H](OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O |
正規SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-(2-tert-butyl-5-(4-fluorophenyl)-1H-imidazol-4-yl)-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine methanesulfonate](/img/structure/B8270009.png)








![(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B8270094.png)

